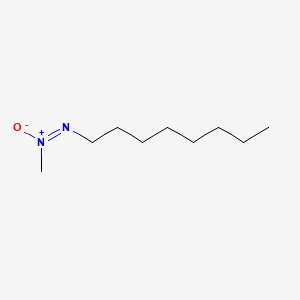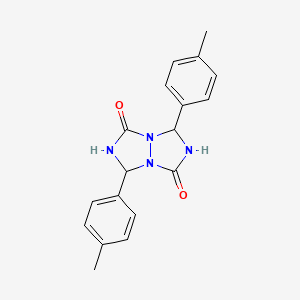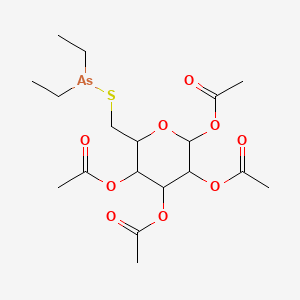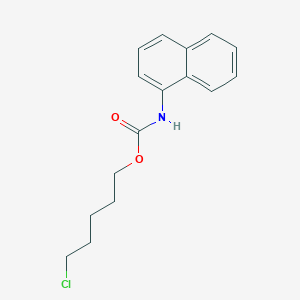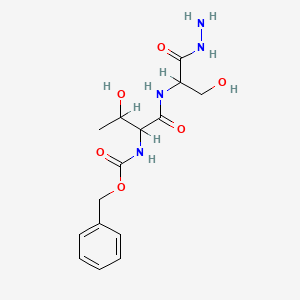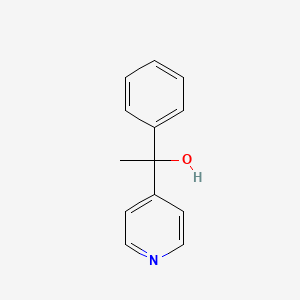
1-Phenyl-1-(pyridin-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indenoisoquinoline involves several steps, starting with the formation of the indenoisoquinoline core structure. This typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions to form the indenoisoquinoline scaffold .
Industrial Production Methods
Industrial production of indenoisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Indenoisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Common Reagents and Conditions
Oxidizing Agents: N-Chlorosuccinimide (NCS) is often used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
Indenoisoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
Indenoisoquinoline exerts its effects by selectively trapping topoisomerase I-DNA cleavage complexes. This action prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately inducing cell death. The compound’s ability to stabilize these cleavage complexes makes it a potent anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Camptothecin: Another topoisomerase I inhibitor, but with a different chemical structure.
Topotecan: A water-soluble derivative of camptothecin used in cancer treatment.
Irinotecan: Another camptothecin derivative used for colorectal cancer.
Uniqueness
Indenoisoquinoline is unique due to its synthetic origin and chemical stability. Unlike camptothecins, it is not a substrate for multidrug resistance efflux pumps, which enhances its efficacy in cancer treatment .
Propiedades
Número CAS |
19490-94-9 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-phenyl-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3 |
Clave InChI |
NUTBZVHSUMWDCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=NC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


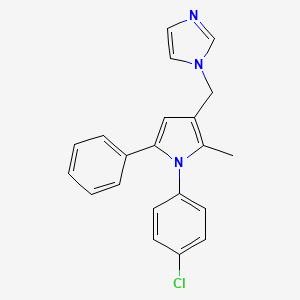
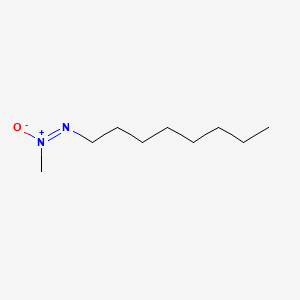
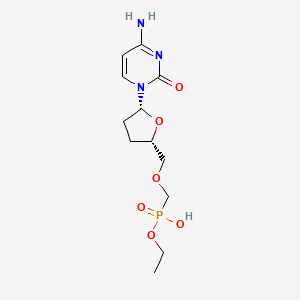
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
